molecular formula CH6I3NPb B6596064 Perovskite CH3NH3PbI3 Powder CAS No. 69507-98-8

Perovskite CH3NH3PbI3 Powder

Cat. No.: B6596064
CAS No.: 69507-98-8
M. Wt: 620 g/mol
InChI Key: OAVDNKDAQKEIHT-UHFFFAOYSA-L
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Description

CH₃NH₃PbI₃ (methylammonium lead triiodide) is a hybrid organic-inorganic perovskite with the ABX₃ structure, where A = CH₃NH₃⁺, B = Pb²⁺, and X = I⁻. It exhibits a direct bandgap of ~1.6 eV, enabling broad visible light absorption, high carrier mobility (>10 cm²/V·s), and long charge diffusion lengths (>1 µm) . These properties make it a leading material for solar cells, achieving power conversion efficiencies (PCEs) of 20–22% . However, its instability under humidity, UV light, and moderate temperatures hinders commercialization . Recent advances in mechano-chemical synthesis (ball milling) have improved stability by producing a compact PbI₆ framework and reducing unit-cell volume .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perovskite CH3NH3PbI3 typically involves the reaction of methylammonium iodide (CH3NH3I) with lead iodide (PbI2) in a solvent such as gamma-butyrolactone or dimethylformamide. One common method is the solution-based approach, where the precursors are dissolved in the solvent and then deposited onto a substrate via spin-coating or other techniques. The film is then annealed to form the perovskite structure .

Industrial Production Methods

In industrial settings, the production of Perovskite CH3NH3PbI3 can be scaled up using techniques such as vapor deposition or mechanosynthesis. Mechanosynthesis involves grinding the precursors together in a ball mill, which can produce highly crystalline perovskite particles with excellent purity and stability .

Chemical Reactions Analysis

Chemical Reactions and Degradation Pathways

CH3NH3PbI3 is sensitive to environmental factors such as moisture, light, and oxygen, which can lead to its degradation. The primary degradation pathways involve reactions with water, leading to the formation of intermediate hydrates and eventually decomposing into PbI2 and volatile organic compounds.

Reaction with Water

When exposed to moisture, CH3NH3PbI3 can form a monohydrate (CH3NH3PbI3·H2O) and further degrade into a dihydrate ((CH3NH3)4PbI6·2H2O), which is less stable and can decompose into PbI2 and volatile components .

Reaction StepsDescription
1. HydrationCH3NH3PbI3 + H2O → CH3NH3PbI3·H2O
2. DihydrationCH3NH3PbI3 + 2H2O → (CH3NH3)4PbI6·2H2O
3. Decomposition(CH3NH3)4PbI6·2H2O → PbI2 + Volatile Compounds

Thermal Degradation

Thermal degradation of CH3NH3PbI3 results in the release of ammonia (NH3) and methyl iodide (CH3I) gases. This process is irreversible and occurs at elevated temperatures .

Reaction StepsDescription
1. Thermal DecompositionCH3NH3PbI3 → NH3 + CH3I + PbI2

Interface-Sensitive Reactions

The interface between CH3NH3PbI3 and other materials, such as PEDOT:PSS (a common hole transport layer), can also influence its chemical stability. Humidity can facilitate chemical interactions at this interface, leading to structural changes in the perovskite .

Nonstoichiometric Acid-Base Reactions

To improve the stability of CH3NH3PbI3, nonstoichiometric acid-base reactions have been explored. These involve the use of excess reagents like hydriodic acid (HI) and methylamine (CH3NH2) to ensure complete conversion and minimize impurities .

Reaction StepsDescription
1. Formation of HPbI3PbI2 + Excess HI → HPbI3
2. Perovskite FormationHPbI3 + Excess CH3NH2 → CH3NH3PbI3

Scientific Research Applications

Solar Cells

Photovoltaic Applications

MAPbI3 is most renowned for its application in solar cells. Its exceptional light absorption properties, high charge carrier mobility, and ease of fabrication make it a leading candidate for next-generation photovoltaic devices. Various methods have been developed to utilize MAPbI3 powder effectively:

  • Thin Film Solar Cells : MAPbI3 powder is often converted into thin films using techniques such as solvent-assisted crystallization and physical vapor deposition. These films exhibit high efficiency; for instance, a power conversion efficiency (PCE) of up to 20.5% has been achieved using vacuum-flash-assisted solution processing techniques .
  • Bulk Heterojunction Solar Cells : Research indicates that using MAPbI3 powders can enhance the stability and efficiency of bulk heterojunction solar cells. The control over grain size and phase purity during the synthesis process directly influences device performance .
  • Stability Enhancements : Recent studies have shown that the use of pure MAPbI3 powder leads to the fabrication of dense, pinhole-free films without the need for annealing, resulting in improved stability and performance metrics (PCE of 18.6%) compared to traditional methods .

Light-Emitting Diodes (LEDs)

Optoelectronic Devices

MAPbI3 has also been explored as a material for light-emitting diodes due to its tunable bandgap and high photoluminescence efficiency. The applications include:

  • Perovskite LEDs : Utilizing MAPbI3 powder in LED fabrication has led to devices with high brightness and efficiency. The ability to tune the emission wavelength by altering the composition makes it suitable for various lighting applications .
  • Hybrid Structures : Combining MAPbI3 with other materials can enhance the performance of LEDs. For example, integrating it with organic semiconductors has shown promising results in achieving higher luminescence and operational stability .

Photodetectors

Sensors and Imaging Technologies

MAPbI3's excellent optoelectronic properties make it suitable for photodetector applications:

  • High Sensitivity Photodetectors : Devices made with MAPbI3 powder exhibit high sensitivity to light across a range of wavelengths, making them ideal for applications in imaging and sensing technologies .
  • Fast Response Times : The charge transport properties of MAPbI3 facilitate rapid response times in photodetectors, which is critical for applications requiring real-time monitoring .

Other Emerging Applications

Innovative Uses

Beyond traditional applications, research is exploring new avenues for MAPbI3 powder:

  • Thermoelectric Devices : The potential use of MAPbI3 in thermoelectric applications is being investigated due to its favorable thermal properties combined with electrical conductivity .
  • Quantum Dots : MAPbI3 is being studied as a precursor for synthesizing perovskite quantum dots, which could lead to advancements in quantum computing and advanced imaging systems .

Case Study 1: Antisolvent-Assisted Synthesis

A study demonstrated that different antisolvents used during the synthesis of MAPbI3 powders significantly influenced the morphology and crystallinity of the resulting thin films. This method allowed for controlled growth, resulting in improved photovoltaic performance due to enhanced phase purity .

Case Study 2: Sonochemical Synthesis

Research utilizing sonochemical methods produced ultrafine MAPbI3 nanoparticles with diameters ranging from 10-40 nm. These nanoparticles exhibited a tetragonal crystal structure and were characterized by high crystallinity, making them suitable for various optoelectronic applications .

Mechanism of Action

The mechanism by which Perovskite CH3NH3PbI3 exerts its effects is primarily related to its ability to absorb light and generate charge carriers (electrons and holes). When exposed to light, the material absorbs photons, creating electron-hole pairs. These charge carriers are then transported through the perovskite layer to the respective electrodes, generating an electric current. The efficiency of this process is influenced by the material’s crystal structure, bandgap, and charge carrier mobility .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Compositional Variants
A-Site Cation Substitution
  • Formamidinium (FA: CH(NH₂)₂⁺): FAPbI₃ has a smaller bandgap (~1.48 eV) than MAPbI₃, extending light absorption into the near-infrared. However, it suffers from phase instability at room temperature, forming a non-perovskite δ-phase. Stabilization requires additives like Cs⁺ or MA⁺ . PCE: ~14.2% (vs. 20–22% for MAPbI₃) .
  • Cesium (Cs⁺): CsPbI₃ has a wider bandgap (~1.73 eV) and better thermal stability but requires high-temperature processing. All-inorganic CsPbI₃ achieves PCEs ~10.9% but is prone to phase degradation under ambient conditions .
B-Site Metal Substitution
  • Lead Replacement (Sn²⁺, Cd²⁺) :
    • Sn²⁺ : Sn-based perovskites (e.g., CH₃NH₃SnI₃) have a narrower bandgap (~1.3 eV) but oxidize rapidly in air, reducing stability .
    • Cd²⁺ : Partial substitution of Pb²⁺ with Cd²⁺ in CH₃NH₃PbI₃ alters lattice parameters and reduces toxicity but compromises optoelectronic performance. Cd-doped samples show increased bandgap (1.65 eV) and lower carrier lifetimes .
X-Site Halide Substitution
  • Mixed Halides (Br⁻, Cl⁻) :
    • CH₃NH₃PbI₃₋ₓBrₓ: Increasing Br⁻ content blue-shifts the bandgap (up to ~2.3 eV for CH₃NH₃PbBr₃), reducing moisture sensitivity but limiting visible light absorption .
    • CH₃NH₃PbI₃₋ₓClₓ: Cl⁻ incorporation improves crystallinity and carrier mobility but is thermally unstable, with Cl⁻ segregating under illumination .
2.2. Optoelectronic Performance
Compound Bandgap (eV) PCE (%) Stability (Humid Air) Key Limitations
MAPbI₃ 1.6 20–22 Days (solution) Humidity sensitivity
Ball-milled MAPbI₃ 1.6 18–20 Months Slight redshift in absorption
FAPbI₃ 1.48 14.2 Weeks (stabilized) Phase instability
CsPbI₃ 1.73 10.9 Moderate High-temperature processing
MAPbBr₃ 2.3 <10 High Limited light absorption
  • Mechano-Chemical MAPbI₃: Ball-milled MAPbI₃ exhibits a redshifted absorption edge (820 nm vs. 790 nm for solution-processed) due to a denser PbI₆ framework, enhancing near-infrared response .
2.3. Stability Enhancements
Doping and Additives
  • Rb⁺ or Cs⁺ Co-Doping :
    Rb⁺ incorporation improves thermal stability but reduces PCE due to lattice strain .
  • PMMA Interlayers :
    A PMMA layer between MAPbI₃ and CuSCN boosts stability, retaining 90% PCE after 96 hours at 85°C .
2.4. Toxicity and Environmental Impact
  • Lead-Free Alternatives :
    While Sn²⁺ and Ge²⁺ perovskites reduce toxicity, their rapid oxidation and lower efficiencies (<15%) limit practicality .
  • Cadmium-Doped MAPbI₃ : 10% Cd substitution decreases Pb content but increases bandgap and defect density, highlighting the challenge of balancing performance and safety .

Biological Activity

Methylammonium lead triiodide (CH3NH3PbI3), commonly known as MAPbI3, is a hybrid organic-inorganic perovskite that has garnered significant attention in the fields of photovoltaics and materials science. While its primary applications have been in solar energy conversion, recent studies have begun to explore its biological activity, particularly in the context of toxicity and environmental impact.

Overview of Biological Activity

The biological activity of MAPbI3 primarily revolves around its interactions with biological systems, particularly due to the presence of lead, which is known for its toxicological effects. The compound's stability and degradation pathways in biological environments are critical areas of research, given their implications for environmental health and safety.

Key Findings

  • Toxicity of Lead : Lead is a well-documented neurotoxin, and its presence in MAPbI3 raises concerns regarding the compound's safety in applications that may lead to environmental exposure. Studies have shown that lead can leach from perovskite materials under certain conditions, posing risks to aquatic and terrestrial organisms .
  • Degradation Products : The degradation of MAPbI3 can result in the formation of toxic by-products such as lead iodide (PbI2) and methylamine. These degradation products can further interact with biological systems, potentially leading to adverse effects .

Case Studies

  • Environmental Impact Studies : Research has indicated that under simulated environmental conditions, MAPbI3 can degrade into lead-containing compounds that are harmful to aquatic life. For instance, a study demonstrated that leaching from perovskite solar cells could result in concentrations of lead that exceed safe limits for freshwater ecosystems .
  • Cellular Toxicity Assays : In vitro studies have assessed the cytotoxicity of MAPbI3 and its degradation products on various cell lines. Results indicated that exposure to lead ions released from degraded MAPbI3 can induce oxidative stress and apoptosis in human cell lines .

Comparative Analysis

The following table summarizes key research findings related to the biological activity and toxicity of MAPbI3 compared to other common materials used in solar cells:

MaterialToxicity LevelDegradation ProductsEnvironmental Impact
CH3NH3PbI3HighPbI2, MethylamineSignificant risk to aquatic life
SiliconLowNoneMinimal environmental impact
Cadmium TellurideModerateCadmiumModerate risk to soil organisms
Organic PhotovoltaicsLowVariesLow risk but variable

Lead Ion Release Mechanism

The release of lead ions from MAPbI3 occurs through several pathways:

  • Photodegradation : Exposure to light can accelerate the breakdown of MAPbI3, leading to increased leaching of lead ions into the environment.
  • Hydrolytic Degradation : In humid conditions, the interaction with water can facilitate the conversion of MAPbI3 into soluble lead compounds .

Cellular Mechanisms

Upon exposure to lead ions:

  • Oxidative Stress Induction : Lead ions can generate reactive oxygen species (ROS), leading to cellular damage.
  • Apoptosis Activation : High concentrations of lead can trigger programmed cell death pathways in various cell types .

Q & A

Q. Basic: What are the optimal synthesis protocols for CH₃NH₃PbI₃ perovskite powders, and how do precursor ratios influence material properties?

Methodological Answer:
CH₃NH₃PbI₃ is typically synthesized via solution-based methods. A common approach involves mixing CH₃NH₃I (MAI) and PbI₂ precursors in a 1:1 molar ratio in solvents like gamma-butyrolactone (GBL) or dimethylformamide (DMF) under controlled heating (60°C for 6 hours) to ensure homogeneity . Deviating from this ratio can induce self-doping: excess MAI leads to p-type conductivity, while excess PbI₂ results in n-type behavior due to iodide vacancies or interstitial lead . For single-crystal growth, a top-seeded solution method or inverse temperature crystallization is recommended, yielding crystals with millimeter-scale dimensions and exceptional carrier diffusion lengths (>175 µm under sunlight) .

Q. Basic: How do researchers characterize the structural and electronic properties of CH₃NH₃PbI₃ powders?

Methodological Answer:
Key techniques include:

  • XRD : To confirm perovskite phase purity and detect secondary phases (e.g., unreacted PbI₂).
  • SEM/TEM : For morphology analysis (e.g., grain size, pinholes) and cross-sectional imaging of thin films .
  • UV-Vis Spectroscopy : To determine bandgap (~1.55 eV for CH₃NH₃PbI₃) and absorption coefficients .
  • Time-Resolved Photoluminescence (TRPL) : To measure carrier lifetimes (>100 ns in single crystals vs. ~10 ns in polycrystalline films) .
  • Hall Effect Measurements : For quantifying carrier type (n/p) and mobility (up to 24 cm²/V·s in single crystals) .

Q. Advanced: How can researchers resolve contradictions in reported carrier diffusion lengths between single-crystal and thin-film CH₃NH₃PbI₃?

Methodological Answer:
Single crystals exhibit diffusion lengths >1 mm due to reduced grain boundaries and trap densities, while polycrystalline films typically show shorter lengths (~100–300 nm) . To address discrepancies:

  • Controlled Growth : Use vapor-assisted solution processing (VASP) or substrate engineering (e.g., ZnO modified with self-assembled monolayers) to enhance film crystallinity and reduce defects .
  • In Situ Characterization : Apply grazing-incidence X-ray diffraction (GI-XRD) during film growth to monitor phase evolution and strain effects .
  • Advanced Spectroscopy : Use transient absorption microscopy to spatially map carrier dynamics and identify recombination hotspots .

Q. Advanced: What experimental strategies mitigate CH₃NH₃PbI₃ degradation in humid environments?

Methodological Answer:
Degradation proceeds via hydration to intermediates like (CH₃NH₃)₄PbI₆·2H₂O, followed by PbI₂ formation . Mitigation approaches include:

  • Encapsulation : Use hydrophobic hole-transport layers (e.g., PTAA or spiro-OMeTAD) to block moisture ingress .
  • Doping : Partial substitution of Pb²⁺ with Cd²⁺ (10%) enhances structural stability without significant efficiency loss .
  • In Situ Monitoring : Employ environmental chambers with controlled humidity and in situ UV-Vis/GI-XRD to track degradation kinetics .

Q. Advanced: How does structural morphology (e.g., microwires vs. subnanosheets) impact CH₃NH₃PbI₃ optoelectronic performance?

Methodological Answer:
Morphology governs carrier transport and light absorption:

  • Subnanosheets : High surface-to-volume ratio improves charge extraction but increases defect density.
  • Microwires : Enhanced crystallinity and directional carrier transport reduce resistivity (e.g., from 14 Ω to 13.5 Ω under 1 V bias) .
  • Fabrication : Structural control is achieved via solvent annealing (e.g., DMF/chlorobenzene) or temperature-gradient crystallization .

Q. Advanced: What computational tools optimize CH₃NH₃PbI₃-based device architectures?

Methodological Answer:
SCAPS-1D simulations are widely used to model solar cell performance. Key parameters:

  • Layer Thickness : Optimized perovskite (400 nm) and spiro-OMeTAD (100 nm) layers yield theoretical efficiencies >20% .
  • Interface Engineering : Simulate band alignment at TiO₂/perovskite and perovskite/HTL interfaces to minimize recombination .
  • Defect Analysis : Incorporate trap density (Nₜ < 10¹⁵ cm⁻³ for single crystals) to predict open-circuit voltage losses .

Q. Advanced: How do researchers validate doping effects in CH₃NH₃PbI₃ for tailored electronic properties?

Methodological Answer:

  • Controlled Doping : Introduce Cd²⁺ (10% substitution) via precursor stoichiometry adjustments, confirmed by XRD peak shifts (~0.2° for Cd-doped samples) .
  • Spectroscopic Validation : XPS to detect chemical states (e.g., Pb 4f and I 3d core levels) and quantify dopant incorporation .
  • Device Testing : Compare hole/electron mobility in doped vs. pristine films using space-charge-limited current (SCLC) measurements .

Properties

IUPAC Name

lead(2+);methylazanium;triiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.3HI.Pb/c1-2;;;;/h2H2,1H3;3*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVDNKDAQKEIHT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH3+].[I-].[I-].[I-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6I3NPb
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338968
Record name Methanaminium triiodoplumbate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69507-98-8
Record name Methanaminium triiodoplumbate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69507-98-8
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